(p-SCN-Bn)-dota

科学研究应用

p-异硫氰酸苯甲基-DOTA在科学研究中具有广泛的应用:

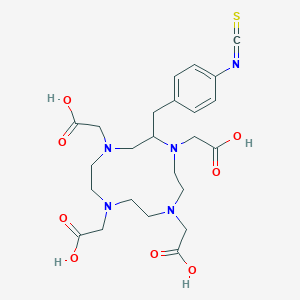

作用机制

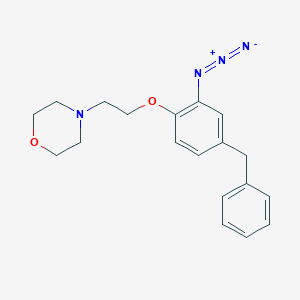

p-异硫氰酸苯甲基-DOTA的作用机制涉及它螯合金属离子和形成稳定的配合物的能力。 异硫氰酸酯基团与抗体或其他生物分子上的胺基反应,形成硫脲键。 这使得该化合物能够将放射性核素连接到靶向分子,从而使放射性同位素能够精确地传递到特定的生物靶点 .

准备方法

合成路线及反应条件

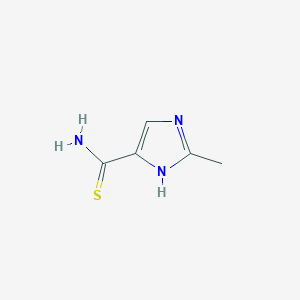

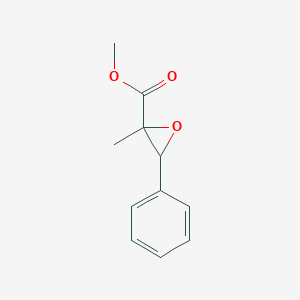

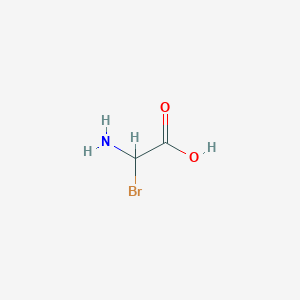

p-异硫氰酸苯甲基-DOTA的合成通常涉及1,4,7,10-四氮杂环十二烷-1,4,7,10-四乙酸 (DOTA) 与4-异硫氰酸苯甲基氯的反应。 反应在二甲基亚砜 (DMSO) 等有机溶剂中于升高的温度下进行 . 异硫氰酸酯基团具有高度反应性,可以与抗体或其他生物分子上的胺基形成稳定的硫脲键 .

工业生产方法

在工业环境中,p-异硫氰酸苯甲基-DOTA的生产涉及使用自动化反应器进行大规模合成,以确保一致性和纯度。 反应条件得到精心控制,以优化产量并最大限度地减少杂质。 最终产品使用高效液相色谱 (HPLC) 等技术进行纯化,并通过核磁共振 (NMR) 光谱法和质谱法进行表征 .

化学反应分析

反应类型

p-异硫氰酸苯甲基-DOTA经历了几种类型的化学反应,包括:

常见试剂和条件

主要产物

相似化合物的比较

类似化合物

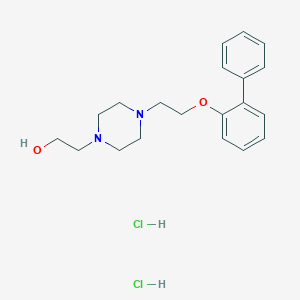

p-异硫氰酸苯甲基-NOTA: 另一种具有类似应用但螯合性质不同的双功能螯合剂.

DOTA-NHS 酯: 用于类似目的,但具有不同的反应基团.

马来酰亚胺-单酰胺-DOTA: 另一种用于与巯基连接的变体.

独特性

p-异硫氰酸苯甲基-DOTA因其高稳定性和与多种金属离子形成配合物的多功能性而独一无二。 它的异硫氰酸酯基团为与生物分子结合提供了高度反应的位点,使其在放射性药物应用中特别有价值 .

属性

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOPJKHABYSVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435844 | |

| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127985-74-4 | |

| Record name | (p-SCN-Bn)-dota | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-SCN-BN)-DOTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

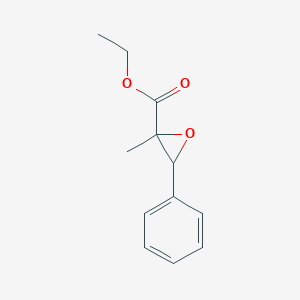

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (p-SCN-Bn)-DOTA?

A1: The molecular formula of this compound is C22H31N5O8S, and its molecular weight is 513.57 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound conjugates?

A2: Yes, researchers commonly employ Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy (RS) to characterize this compound conjugates, particularly to understand their secondary structure and assess stability []. Additionally, Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is used to determine the number of this compound molecules attached to a protein [, ].

Q3: How stable is this compound under different conditions?

A3: this compound conjugates exhibit high stability in human serum, 0.9% NaCl solution, and when stored lyophilized []. This stability is crucial for ensuring consistent radiolabeling and predictable in vivo behavior of radiopharmaceuticals.

Q4: Why is this compound a preferred chelator in radiopharmaceutical development?

A4: this compound exhibits a high affinity for various radiometals, including 64Cu, 177Lu, and 90Y. This allows for the creation of stable radioimmunoconjugates (RICs) with desirable pharmacokinetic properties for both diagnostic imaging and therapeutic applications [, ].

Q5: What types of biomolecules are typically conjugated to this compound?

A5: this compound is frequently conjugated to monoclonal antibodies (mAbs), peptides, and other targeting moieties, like nanobodies, to create targeted radiopharmaceuticals [, , ]. The choice of biomolecule depends on the specific target and desired application.

Q6: Can you provide specific examples of how this compound has been utilized in pre-clinical research?

A6: this compound has been employed in numerous pre-clinical studies:

- Pancreatic Cancer: Researchers used this compound to create [64Cu]Cu-NOTA-anti-PD-L1 for PET imaging of programmed cell death ligand 1 (PD-L1) expression in orthotopic pancreatic tumor models [].

- Breast Cancer: this compound enabled the development of 177Lu-labeled anti-HER2 nanobodies for potential radioimmunotherapy of HER2-positive breast cancer [].

- Osteosarcoma: Studies investigated the efficacy of 177Lu-labeled anti-CD146 antibodies, using this compound for conjugation, in targeting osteosarcoma cells [].

Q7: What are the advantages of using this compound in the preparation of freeze-dried kits for radiolabeling?

A7: Freeze-dried kits containing this compound-conjugated biomolecules offer several advantages:

- Enhanced Stability: Lyophilization improves the long-term stability of the immunoconjugates, extending their shelf life [].

- Simplified Radiolabeling: The kits streamline the radiolabeling process, making it more efficient and accessible for clinical use [, ].

Q8: What are the challenges associated with using this compound for labeling with certain radiometals?

A8: While this compound is versatile, challenges can arise:

- Trace Metal Sensitivity: this compound's complexation with certain radiometals, like 90Y, can be sensitive to trace metal impurities [].

- Specific Activity Limitations: The use of this compound with some radiometals might result in radioimmunoconjugates with lower specific activity, impacting therapeutic efficacy [, ].

Q9: Are there alternative chelators being explored for radiopharmaceutical applications?

A10: Yes, research continues to explore alternative chelators with improved properties, such as faster complexation kinetics, higher stability, or enhanced metal selectivity. Some examples include macrocyclic chelators like NOTA and TETA, as well as acyclic chelators like DTPA and its derivatives [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)

![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)